molecular formula C12H9NO B062508 2-(Pyridin-3-Yl)Benzaldehyde CAS No. 176690-44-1

2-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B062508
CAS No.: 176690-44-1
M. Wt: 183.21 g/mol
InChI Key: DTUANRRVVJRTJS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-Yl)Benzaldehyde is an organic compound with the molecular formula C12H9NO It is characterized by the presence of a benzaldehyde moiety attached to a pyridine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-Yl)Benzaldehyde typically involves the reaction of 3-pyridinecarboxaldehyde with benzyl halides under basic conditions. One common method includes the use of Grignard reagents, where the pyridine N-oxide is treated with a Grignard reagent followed by oxidation to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalytic systems and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-Yl)Benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring or the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

2-(Pyridin-3-Yl)Benzaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Pyridin-2-Yl)Benzaldehyde
  • 2-(Pyridin-4-Yl)Benzaldehyde
  • 3-(Pyridin-2-Yl)Benzaldehyde

Comparison: 2-(Pyridin-3-Yl)Benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it particularly valuable in certain research contexts .

Properties

IUPAC Name

2-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUANRRVVJRTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397431
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176690-44-1
Record name 2-(Pyridin-3-Yl)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176690-44-1
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Synthesis routes and methods

Procedure details

To a suspension of 1-bromobenzaldehyde (250 μL, 2.14 mmol), sodium carbonate (270 mg, 2.55 mmol), and 3-pyridineboronic acid (289 mg, 2.35 mmol) in 4.2 mL of N,N-dimethylformamide/water (2:1) were added palladium acetate (24 mg, 0.11 mmol) and triphenylphosphine (115 mg, 0.44 mmol) under nitrogen. After being stirred at 110° C. overnight, the reaction mixture was filtered. The filtrate was diluted with chloroform, and the solution was washed with brine, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 95/5) to obtain the title compound as a white powder (250 mg, 64%).
Name
1-bromobenzaldehyde
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
catalyst
Reaction Step Two
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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